molecular formula C25H33N5O3 B11182611 2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether

2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether

Cat. No.: B11182611
M. Wt: 451.6 g/mol
InChI Key: ABZHFBKXQADFAS-UHFFFAOYSA-N
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Description

2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether involves multiple steps. The key steps include the formation of the triazino[1,2-a][1,3]benzimidazole core, followed by the introduction of the morpholinoethyl group and the methoxyphenyl methyl ether moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one
  • 2-methoxy-4-(2-morpholinoethyl)-1,3,5-triazino[1,2-a]benzimidazole

Uniqueness

2-methoxy-4-{2-[1-(2-morpholinoethyl)[1,3,5]triazino[1,2-a][1,3]benzimidazol-3(2H,4H)-yl]ethyl}phenyl methyl ether is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or other properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

IUPAC Name

4-[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethyl]morpholine

InChI

InChI=1S/C25H33N5O3/c1-31-23-8-7-20(17-24(23)32-2)9-10-28-18-29(12-11-27-13-15-33-16-14-27)25-26-21-5-3-4-6-22(21)30(25)19-28/h3-8,17H,9-16,18-19H2,1-2H3

InChI Key

ABZHFBKXQADFAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N3C2)CCN5CCOCC5)OC

Origin of Product

United States

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